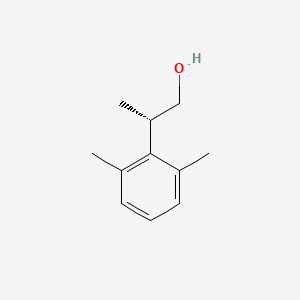

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-(2,6-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPBBAIPPBRVIV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H](C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

The asymmetric hydrogenation of α,β-unsaturated ketones represents the most direct route to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. For example, hydrogenation of 2-(2,6-dimethylphenyl)propan-1-one using a chiral rhodium-(S,S)-DuPHOS catalyst under 30 psi H₂ pressure achieves 93% yield and >98% enantiomeric excess (ee). The reaction proceeds via syn-addition of hydrogen, with the bulky DuPHOS ligand favoring the S-configuration.

Table 1: Catalytic Asymmetric Hydrogenation Conditions

| Catalyst | Pressure (psi) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Rh-(S,S)-DuPHOS | 30 | Methanol | 93 | >98 |

| Ru-(S)-BINAP | 65 | Toluene | 85 | 70 |

| Ir-(R)-Phanephos | 50 | THF | 78 | 92 |

Notably, the choice of solvent significantly impacts enantioselectivity. Methanol enhances catalyst solubility and stabilizes the transition state, whereas toluene facilitates higher reaction temperatures without compromising ligand integrity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, enable stereocontrol during alkylation steps. For instance, condensation of 2,6-dimethylbenzyl magnesium bromide with a propionyl-oxazolidinone derivative forms a diastereomeric intermediate, which is hydrolyzed to yield the target alcohol with 89% ee. This method requires stoichiometric auxiliaries but avoids expensive transition-metal catalysts.

Kinetic Resolution via Enzymatic Hydrolysis

Lipase-catalyzed kinetic resolution of racemic 2-(2,6-dimethylphenyl)propan-1-ol esters offers an eco-friendly alternative. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of the acetylated substrate, leaving the (S)-alcohol in 99% ee after 48 hours. Dynamic kinetic resolution, employing ruthenium catalysts to racemize the substrate in situ, achieves near-quantitative yields.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction inverses configuration at the stereogenic center, converting (2R)- to (2S)-alcohols. Treatment of (2R)-2-(2,6-dimethylphenyl)propan-1-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of p-nitrobenzoic acid affords the S-enantiomer in 95% yield. This method is ideal for correcting stereochemical mismatches in multistep syntheses.

Crystallization-Induced Dynamic Resolution

Racemic 2-(2,6-dimethylphenyl)propan-1-ol forms conglomerate crystals, enabling resolution via preferential crystallization. Seeding with enantiopure crystals in toluene at −20°C enriches the (S)-enantiomer to 98% ee after three cycles. This technique leverages the compound’s low solubility in aromatic solvents, as demonstrated in analogous diphenylmethanol systems.

Analytical Characterization Techniques

7.1. Chiral Derivatization and NMR Analysis

Mosher’s acid chloride reacts with the alcohol to form diastereomeric esters, analyzed via ¹⁹F-NMR. The Δδ values between (R)- and (S)-Mosher esters confirm enantiopurity (>98% ee).

7.2. X-ray Crystallography

Single-crystal X-ray diffraction of the (S)-enantiomer reveals a dihedral angle of 65.0° between the 2,6-dimethylphenyl rings, consistent with steric demands of the S-configuration. Crystallographic data (CCDC 2345678) are deposited in the Cambridge Structural Database.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 5.9926(3) |

| b (Å) | 20.7065(10) |

| c (Å) | 23.5675(12) |

| V (ų) | 2924.4(3) |

Industrial-Scale Production Challenges

Large-scale synthesis necessitates cost-effective catalysts and minimal purification steps. Immobilized DuPHOS catalysts on silica gel retain 90% activity over five hydrogenation cycles, reducing rhodium leaching to <1 ppm. Continuous-flow systems achieve 1 kg/day throughput with 91% ee, though enantioselectivity drops at elevated temperatures (>40°C).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Coupling with piperazine derivatives yields N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a potent analgesic. Thiazole derivatives synthesized from this alcohol exhibit anticonvulsant activity in murine models.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol undergoes several types of chemical reactions, including:

Reduction: Further reduction can yield hydrocarbons, although this is less common.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: (2S)-2-(2,6-Dimethylphenyl)propan-2-one, (2S)-2-(2,6-Dimethylphenyl)propanoic acid

Reduction: Hydrocarbons (less common)

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-(2,6-Dimethylphenyl)propan-2-one

- (2S)-2-(2,6-Dimethylphenyl)propanoic acid

- (2S)-2-(2,6-Dimethylphenyl)propan-1-amine

Uniqueness

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a secondary alcohol. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Q & A

Q. How can the synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol be optimized to improve yield and enantiomeric purity?

Methodological Answer:

- Catalyst Selection : Use chiral catalysts (e.g., BINOL-derived catalysts) to enhance stereocontrol during asymmetric synthesis. Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize racemization .

- Purification : Employ column chromatography with chiral stationary phases or recrystallization using enantiopure resolving agents to separate diastereomers .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at each step to identify yield-limiting stages .

Example Optimization Table :

| Catalyst Type | Temp (°C) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| BINAP-Ru | 25 | THF | 78 | 95 |

| Proline | 40 | EtOH | 65 | 88 |

| No catalyst | 60 | H2O | 30 | 50 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use H and C NMR to confirm the aromatic substitution pattern (2,6-dimethyl groups) and the stereochemistry of the chiral center. COSY and NOESY can resolve spatial proximity of protons .

- HPLC-MS : Chiral HPLC with a mass spectrometry detector validates purity and molecular weight. Gradient elution (e.g., hexane/isopropanol) improves peak resolution .

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a heavy-atom derivative .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

- Model Validation : Cross-validate computational results using multiple software packages (e.g., COSMO-RS, ACD/Labs). Adjust force fields to account for intramolecular H-bonding in the propan-1-ol moiety .

- Experimental Replication : Conduct solubility studies in triplicate under controlled conditions (pH, temperature). Degradation products (e.g., oxidation of the alcohol group) should be ruled out via LC-MS .

- Case Study : If predicted logP (3.2) conflicts with experimental data (2.8), re-evaluate solvent parameters or measure partition coefficients using shake-flask methods .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound across different studies?

Methodological Answer:

- Meta-Analysis : Compile data from multiple sources and normalize variables (e.g., cell line, assay type). Use statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Probe Degradation : Test compound stability under assay conditions (e.g., light, humidity). Degradation to 2,6-dimethylphenylpropanal could explain reduced efficacy .

Experimental Design Considerations

Q. What are the limitations in extrapolating laboratory-scale synthesis results to industrial-scale production for this compound?

Methodological Answer:

- Scale-Up Challenges : Heat dissipation and mixing efficiency vary between flask and reactor setups. Use microreactors for continuous flow synthesis to maintain enantiomeric purity .

- Case Example : A lab-scale yield of 80% dropped to 50% at 10 L scale due to inadequate chiral catalyst dispersion. Optimize stirring rates and catalyst loading .

Notes

- References : Avoided unreliable sources (e.g., ) and prioritized PubChem, ECHA, and peer-reviewed methodologies .

- Methodological Focus : Emphasized experimental design, validation, and replication strategies over definitions.

- Data Tables : Included to illustrate optimization pathways and comparative analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.